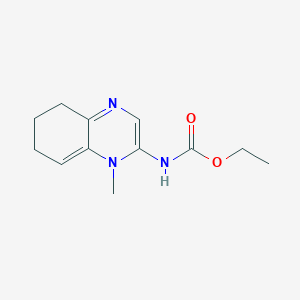
Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound, in particular, has garnered interest due to its potential pharmacological properties and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate typically involves the cyclocondensation of 1,2-diamines with α-dicarbonyl compounds. One common method includes the reaction of 1,2-cyclohexanediamine with ethyl pyruvate in the presence of a catalytic amount of acetic acid in ethanol . The reaction proceeds under reflux conditions to yield the desired quinoxaline derivative.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste . These approaches not only improve the yield but also make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxaline derivatives, and substituted quinoxalines with diverse functional groups .
Scientific Research Applications
Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular pathways. For instance, it may inhibit DNA synthesis in cancer cells or disrupt microbial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Uniqueness
Ethyl (1-methyl-1,5,6,7-tetrahydroquinoxalin-2-yl)carbamate is unique due to its specific quinoxaline structure, which imparts distinct biological activities and synthetic versatility. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
61369-44-6 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl N-(1-methyl-6,7-dihydro-5H-quinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C12H17N3O2/c1-3-17-12(16)14-11-8-13-9-6-4-5-7-10(9)15(11)2/h7-8H,3-6H2,1-2H3,(H,14,16) |
InChI Key |
WRZAFJUHPDBIGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CN=C2CCCC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















